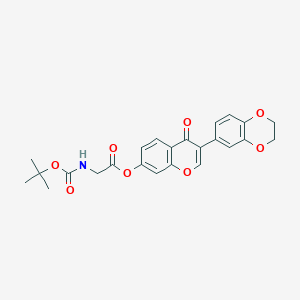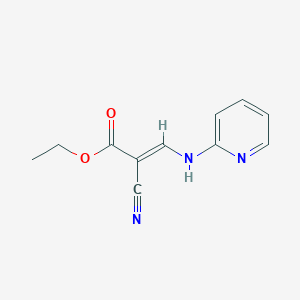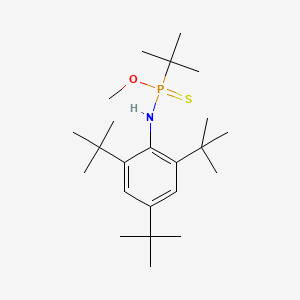
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial infections, including those caused by Salmonella, Shigella, and Escherichia coli.
Wirkmechanismus
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one works by inhibiting bacterial and protozoal enzymes involved in the metabolism of energy. It also disrupts the synthesis of DNA and RNA, leading to the death of the microorganisms. Its mechanism of action is similar to other nitrofuran derivatives, such as Nitrofurantoin.
Biochemical and Physiological Effects
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the levels of certain enzymes in the liver, as well as alter the levels of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum activity against both bacteria and protozoa. It is also relatively inexpensive and easy to synthesize. However, it has been reported to have some limitations, including the potential for toxicity and the development of resistance in microorganisms.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one. These include:
1. Developing new formulations or delivery methods to improve its efficacy and reduce its toxicity.
2. Investigating its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria.
3. Studying its effects on the gut microbiome and its potential use in the treatment of gut-related disorders.
4. Investigating its potential use as an anti-inflammatory or antioxidant agent in the treatment of chronic diseases.
Conclusion
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial and protozoal enzymes involved in the metabolism of energy, as well as the disruption of DNA and RNA synthesis. Despite its potential limitations, 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one remains an important tool in the fight against infectious diseases and warrants further research.
Wissenschaftliche Forschungsanwendungen
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacterial and protozoal infections, including those caused by Helicobacter pylori, Giardia lamblia, and Trichomonas vaginalis.
Eigenschaften
IUPAC Name |
(4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBMVCDGBSYRJD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364386 | |
| Record name | 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15601-47-5 | |
| Record name | NSC229387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide](/img/structure/B3750391.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3750399.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3750428.png)
![3-(2,5-dichlorophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide](/img/structure/B3750432.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3750433.png)

![N-[({2-[(heptafluoropropyl)thio]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3750453.png)
![4-oxo-4-[2-(3-pyridinylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3750463.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide](/img/structure/B3750471.png)

![ethyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3750486.png)

